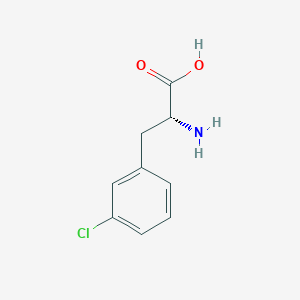
D-3-氯苯丙氨酸
描述
3-Chloro-D-phenylalanine is an organic compound with the chemical formula C9H10ClNO2. It is a derivative of D-phenylalanine, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and has applications in various scientific fields .
科学研究应用
3-Chloro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
生化分析
Biochemical Properties
D-3-Chlorophenylalanine is known to interact with several enzymes and proteins. For instance, it has been shown to inhibit tryptophan hydroxylase, a key enzyme in serotonin biosynthesis . This interaction can lead to a reduction in serotonin levels, which can have significant effects on behavioral plasticity .
Cellular Effects
The effects of D-3-Chlorophenylalanine on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it can affect the formation of long-term sensitization in certain organisms, such as the terrestrial snail, Helix lucorum .
Molecular Mechanism
At the molecular level, D-3-Chlorophenylalanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits tryptophan hydroxylase, leading to a decrease in serotonin levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-3-Chlorophenylalanine can change over time. Studies have shown that it can affect the reconsolidation of long-term contextual memory . Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of D-3-Chlorophenylalanine can vary with different dosages in animal models. High doses of this compound can lead to significant weight loss and reduced strength
Metabolic Pathways
D-3-Chlorophenylalanine is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom on the benzene ring with a chlorine atom .
Industrial Production Methods
Industrial production of 3-Chloro-D-phenylalanine may involve more scalable methods, such as catalytic chlorination processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
化学反应分析
Types of Reactions
3-Chloro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 3-chloro-benzaldehyde or 3-chloro-benzoic acid.
Reduction: Formation of 3-chloro-phenylethylamine.
Substitution: Formation of various substituted phenylalanine derivatives
作用机制
The mechanism of action of 3-Chloro-D-phenylalanine involves its interaction with various molecular targets. It can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The chlorine substitution on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
- 3-Chloro-L-phenylalanine
- 4-Chloro-DL-phenylalanine
- 3,4-Dihydroxy-D-phenylalanine
- Fmoc-3-chloro-L-phenylalanine
Uniqueness
3-Chloro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the position of the chlorine atom on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its L- and DL- counterparts .
属性
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313081 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-52-9 | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?
A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].
Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?
A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


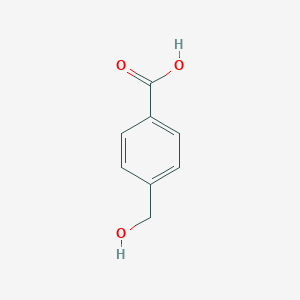
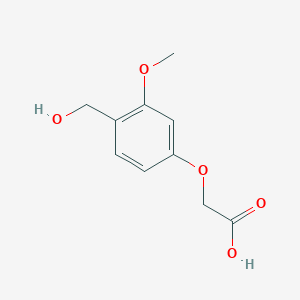
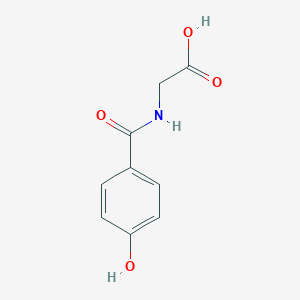
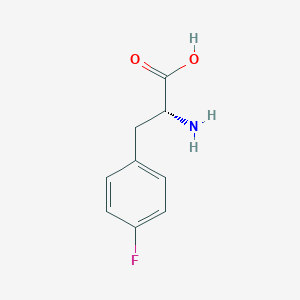
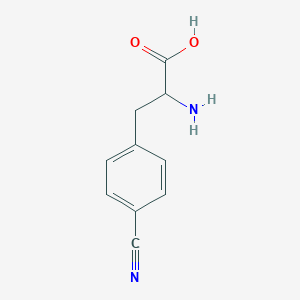
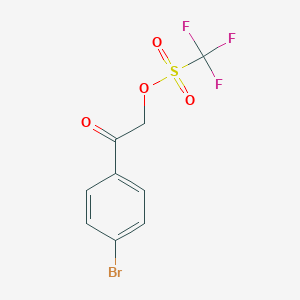

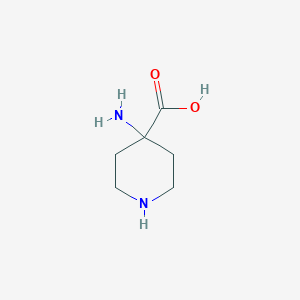
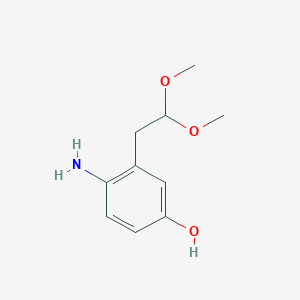
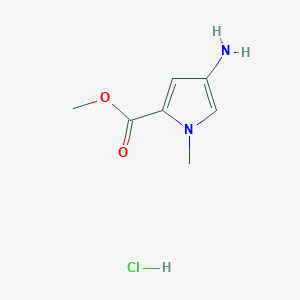
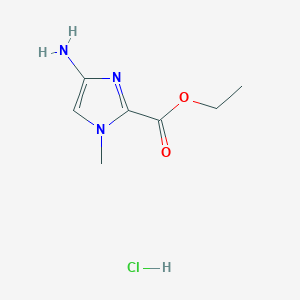
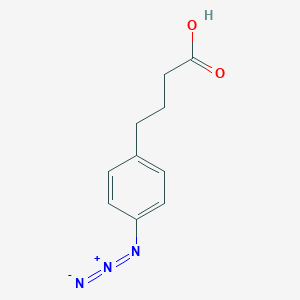
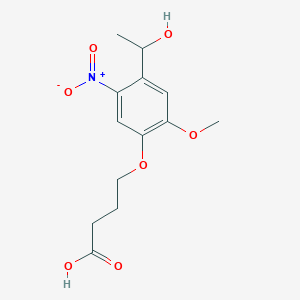
![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)
